molecular formula C8H8ClNO3 B2891685 6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde CAS No. 2225146-91-6

6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde

Cat. No. B2891685
CAS RN: 2225146-91-6
M. Wt: 201.61
InChI Key: QNHFUYQDHOPLQA-UHFFFAOYSA-N
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Description

6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in the synthesis of silyl and stannyl pyrimidines .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would require more detailed analysis or experimental data which is not available in the search results.


Physical And Chemical Properties Analysis

6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 174.58 . The melting point is between 72.0 to 76.0 °C .

Scientific Research Applications

Synthesis of Silyl and Stannyl Pyrimidines

6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde: is utilized in the synthesis of silyl and stannyl pyrimidines . These compounds are significant in the field of medicinal chemistry as they serve as precursors for the development of various pharmaceuticals. The silyl and stannyl groups in these pyrimidines can act as protecting groups or as part of organometallic reagents in further chemical transformations.

Nucleophilic Aromatic Substitution Reactions

This chemical serves as a substrate for nucleophilic aromatic substitution reactions . It can react with different nucleophiles, such as anilines, to produce a variety of anilinopyrimidines. These reactions are crucial for creating compounds with potential biological activity and can lead to the discovery of new therapeutic agents.

Organic Synthesis of Heterocyclic Compounds

The compound is involved in the organic synthesis of heterocyclic compounds, which are a core structure in many drugs . Its reactivity allows for the introduction of various functional groups, which can modify the biological activity and solubility of the resulting molecules.

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Safety measures should include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, get medical advice or attention .

properties

IUPAC Name

6-chloro-2,4-dimethoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-8(13-2)5(6)4-11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHFUYQDHOPLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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